molecular formula C9H14ClF2N B13635144 1-(4,4-Difluorocyclohexyl)prop-2-yn-1-aminehydrochloride

1-(4,4-Difluorocyclohexyl)prop-2-yn-1-aminehydrochloride

Cat. No.: B13635144
M. Wt: 209.66 g/mol
InChI Key: UWXHAFYHPHXBMB-UHFFFAOYSA-N
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Description

1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a difluorocyclohexyl group attached to a prop-2-yn-1-amine moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride typically involves multiple steps:

    Formation of the Difluorocyclohexyl Intermediate: The initial step involves the reaction of cyclohexane with hydrogen fluoride and a suitable catalyst to introduce the difluoro groups.

    Alkyne Introduction: The difluorocyclohexyl intermediate is then reacted with propargyl bromide under basic conditions to introduce the prop-2-yn-1-amine moiety.

    Hydrochloride Salt Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the alkyne group to an alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances its binding affinity, while the prop-2-yn-1-amine moiety facilitates its interaction with active sites. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-difluorocyclohexyl)propan-1-amine hydrochloride
  • 4,4-difluorocyclohexylamine hydrochloride

Uniqueness

1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride stands out due to its unique combination of a difluorocyclohexyl group and a prop-2-yn-1-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H14ClF2N

Molecular Weight

209.66 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C9H13F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h1,7-8H,3-6,12H2;1H

InChI Key

UWXHAFYHPHXBMB-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CCC(CC1)(F)F)N.Cl

Origin of Product

United States

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